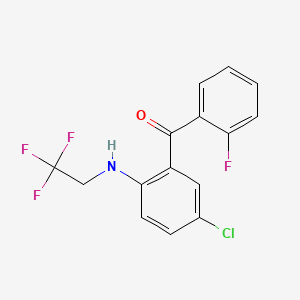
(5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone is a chemical compound with a complex structure that includes chloro, trifluoroethylamino, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-aminophenol with 2,2,2-trifluoroethylamine under controlled conditions to form the intermediate (5-chloro-2-((2,2,2-trifluoroethyl)amino)phenyl)amine. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its specific functional groups .
Medicine
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylamino group can enhance binding affinity, while the chloro and fluoro groups can modulate the compound’s reactivity and stability . These interactions can lead to specific biological effects, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-aminophenyl) 2-fluorophenyl ketone
- (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 4-fluorophenyl ketone
- (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-chlorophenyl ketone
Uniqueness
Compared to similar compounds, (5-Chloro-2-((2,2,2-trifluoroethyl)amino)phenyl) 2-fluorophenyl ketone is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The trifluoroethylamino group also adds to its distinct properties, making it a versatile compound for various applications .
Properties
CAS No. |
50939-39-4 |
|---|---|
Molecular Formula |
C15H10ClF4NO |
Molecular Weight |
331.69 g/mol |
IUPAC Name |
[5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H10ClF4NO/c16-9-5-6-13(21-8-15(18,19)20)11(7-9)14(22)10-3-1-2-4-12(10)17/h1-7,21H,8H2 |
InChI Key |
VGNVFAXJHFXDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


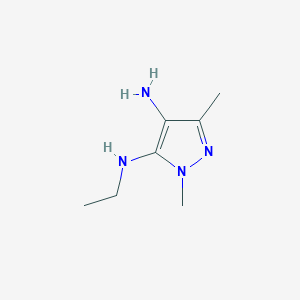
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
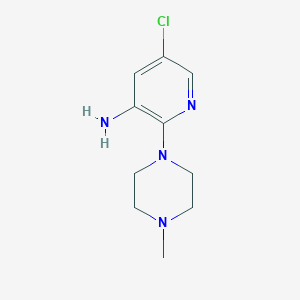
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
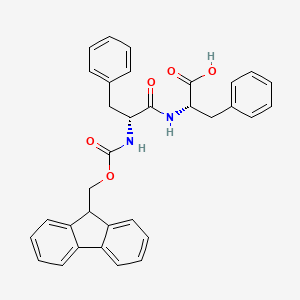
![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
![(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833205.png)

![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
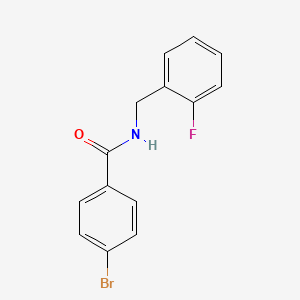
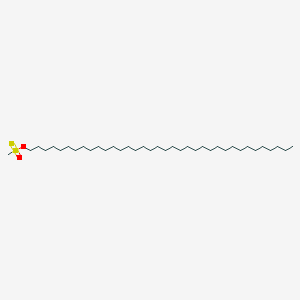
![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
